molecular formula C15H22F2N2O B7008893 N-[3-[[(4,4-difluoro-3,3-dimethylbutan-2-yl)amino]methyl]phenyl]acetamide

N-[3-[[(4,4-difluoro-3,3-dimethylbutan-2-yl)amino]methyl]phenyl]acetamide

Cat. No.: B7008893
M. Wt: 284.34 g/mol
InChI Key: RTSQDJOFSMZNDZ-UHFFFAOYSA-N
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Description

N-[3-[[(4,4-difluoro-3,3-dimethylbutan-2-yl)amino]methyl]phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a difluorinated butyl group and an acetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-[3-[[(4,4-difluoro-3,3-dimethylbutan-2-yl)amino]methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F2N2O/c1-10(15(3,4)14(16)17)18-9-12-6-5-7-13(8-12)19-11(2)20/h5-8,10,14,18H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSQDJOFSMZNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(F)F)NCC1=CC(=CC=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[(4,4-difluoro-3,3-dimethylbutan-2-yl)amino]methyl]phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluorinated butyl group:

    Amination: The difluorinated butyl group is then reacted with an amine to form the corresponding amine derivative.

    Acetylation: The final step involves the acetylation of the amine derivative with acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[(4,4-difluoro-3,3-dimethylbutan-2-yl)amino]methyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-[[(4,4-difluoro-3,3-dimethylbutan-2-yl)amino]methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The difluorinated butyl group and acetamide moiety play crucial roles in its binding affinity and reactivity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[[(4,4-difluoro-3,3-dimethylbutan-2-yl)amino]methyl]phenyl]propionamide: Similar structure with a propionamide group instead of an acetamide group.

    N-[3-[[(4,4-difluoro-3,3-dimethylbutan-2-yl)amino]methyl]phenyl]butyramide: Contains a butyramide group, offering different chemical properties.

Uniqueness

N-[3-[[(4,4-difluoro-3,3-dimethylbutan-2-yl)amino]methyl]phenyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its difluorinated butyl group enhances its stability and reactivity, making it a valuable compound for various applications.

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